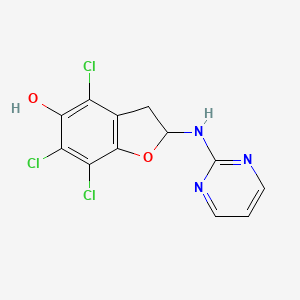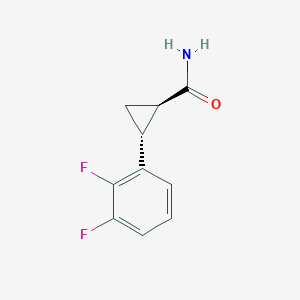
(1R,2R)-2-(2,3-Difluorophenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(2,3-Difluorophenyl)cyclopropanecarboxamide is a cyclopropane derivative characterized by the presence of a difluorophenyl group and a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,3-Difluorophenyl)cyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor followed by the introduction of the carboxamide group. One common method involves the reaction of 2,3-difluorobenzyl chloride with a cyclopropane derivative under basic conditions to form the cyclopropane ring. Subsequent amidation with an appropriate amine yields the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(2,3-Difluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
(1R,2R)-2-(2,3-Difluorophenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(2,3-Difluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and specificity, while the cyclopropane ring can influence the compound’s overall stability and reactivity. The carboxamide group may participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(2,4-Difluorophenyl)cyclopropanecarboxamide: Similar structure but with fluorine atoms at different positions.
(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropanecarboxamide: Chlorine atoms instead of fluorine atoms.
(1R,2R)-2-(2,3-Difluorophenyl)cyclopropanecarboxylic acid: Carboxylic acid instead of carboxamide.
Uniqueness
(1R,2R)-2-(2,3-Difluorophenyl)cyclopropanecarboxamide is unique due to the specific positioning of the difluorophenyl group and the presence of the carboxamide functional group
Propriétés
Formule moléculaire |
C10H9F2NO |
|---|---|
Poids moléculaire |
197.18 g/mol |
Nom IUPAC |
(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H9F2NO/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H2,13,14)/t6-,7+/m0/s1 |
Clé InChI |
HWRDXCIYVPJEDS-NKWVEPMBSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C(=O)N)C2=C(C(=CC=C2)F)F |
SMILES canonique |
C1C(C1C(=O)N)C2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



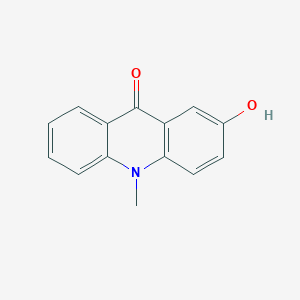
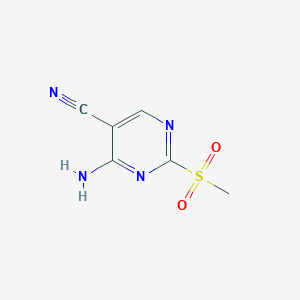
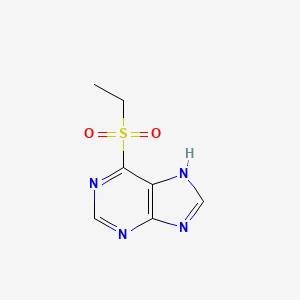
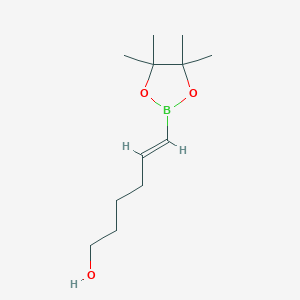
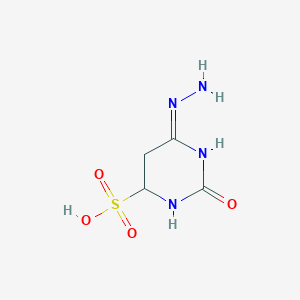

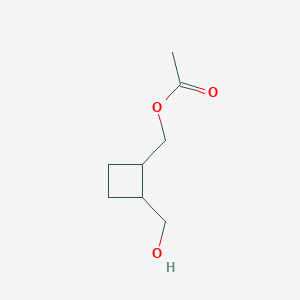
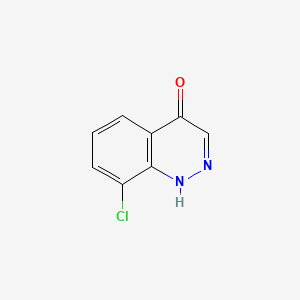

![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)

![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
